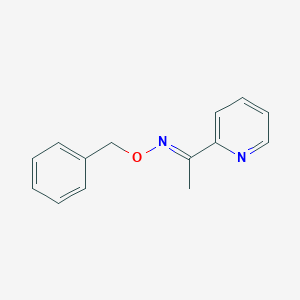![molecular formula C16H16ClN3O4 B2436071 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 2034348-34-8](/img/structure/B2436071.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H16ClN3O4 and its molecular weight is 349.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Theoretical Study
The study by Aydın et al. (2017) focuses on the crystal and electronic structure of a compound closely related to your chemical of interest. It explores the planarity and angles between the benzoxazole ring systems and highlights intermolecular interactions in the crystal structure, including hydrogen bonds and π-π stacking interactions. This research is significant for understanding the physical and chemical properties of related compounds (Aydın et al., 2017).
Process Development and Scale-Up
Naganathan et al. (2015) discuss the process development for scalable synthesis involving a benzoxazepine core, similar to the compound . This research is crucial for industrial-scale production and highlights methods for synthesizing complex molecules efficiently (Naganathan et al., 2015).
Synthesis and Antimicrobial Activities
Babu et al. (2013) conducted a study on synthesizing biologically active derivatives of benzothiophenes, which is structurally related to your compound. The synthesized compounds showed significant antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Babu et al., 2013).
Microwave-Assisted Synthesis and Antimicrobial Activity
Raval et al. (2012) utilized microwave irradiation for the synthesis of thiazepine-carboxamide compounds. Their research demonstrates an environmentally friendly and efficient approach to synthesize compounds with significant antimicrobial properties (Raval et al., 2012).
Synthesis and Identification of Oxazepine Compounds
Adnan et al. (2014) worked on synthesizing oxazepine derivatives, providing valuable insights into the chemical reactions and structural characteristics of such compounds. This research can inform further studies on similar structures (Adnan et al., 2014).
One-Pot Synthesis of Dibenzoxazepines
Luo et al. (2014) describe a one-pot synthesis method for dibenzoxazepines, emphasizing the efficiency and potential for diverse molecular entity generation. This study could guide the synthesis of related compounds (Luo et al., 2014).
GLC Determination in Serum or Plasma
Niedermayer and Koski (1975) focused on the gas-liquid chromatography (GLC) analysis of a dibenzoxazepine compound in biological fluids, which is relevant for understanding the pharmacokinetics of similar compounds (Niedermayer & Koski, 1975).
Synthesis and Cytotoxic Activity
Deady et al. (2005) explored the synthesis of carboxamide derivatives of naphthyridinones and their cytotoxic activity against various cancer cell lines, indicating potential therapeutic applications (Deady et al., 2005).
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .
Mode of Action
The compound interacts with PARP1, inhibiting its function . This inhibition disrupts the DNA repair process, leading to the accumulation of DNA damage in cancer cells . This can result in cell death, particularly in cancer cells that are already deficient in certain DNA repair pathways .
Biochemical Pathways
The inhibition of PARP1 affects the DNA repair pathway . When PARP1 is inhibited, single-strand DNA breaks are not repaired efficiently. This can lead to the formation of double-strand breaks during DNA replication.
Result of Action
The result of the compound’s action is the induction of cell death in cancer cells . By inhibiting PARP1 and disrupting DNA repair, the compound causes the accumulation of DNA damage. This can lead to apoptosis, particularly in cancer cells that are deficient in certain DNA repair pathways .
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4/c1-10-6-13(19-24-10)16(22)18-4-5-20-8-11-7-12(17)2-3-14(11)23-9-15(20)21/h2-3,6-7H,4-5,8-9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFASRRVGDRISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2435991.png)
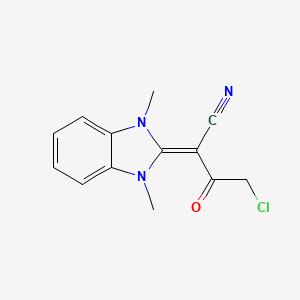
![3-{4,6-Dimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-5-YL}propanoic acid](/img/structure/B2435994.png)
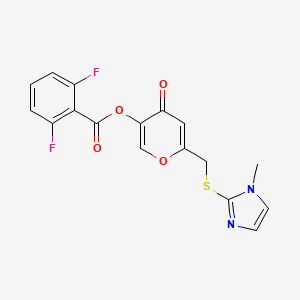

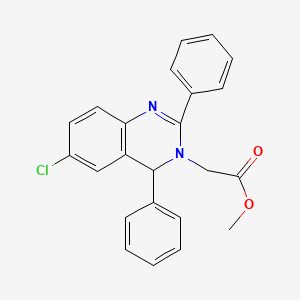
![ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2435999.png)
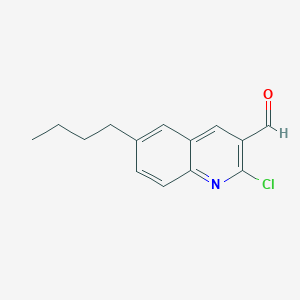
![N-(3-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2436001.png)
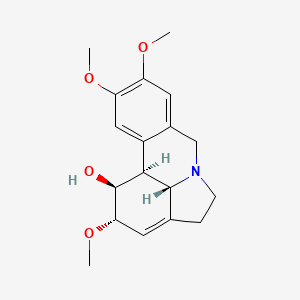
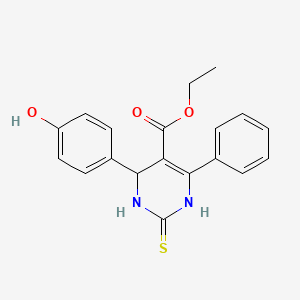
![N-cyano-N-[(3-fluorophenyl)methyl]aniline](/img/structure/B2436007.png)

